methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride
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Overview
Description
Methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C₅H₁₀ClNO₂. It is a derivative of cyclopropane, a three-membered ring structure, and contains an aminoethyl group attached to the cyclopropane ring. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with cyclopropane derivatives and aminoethyl groups.
Reaction Conditions: The reaction conditions involve the use of strong bases or acids to facilitate the formation of the cyclopropane ring and the subsequent addition of the aminoethyl group.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that require precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives with different functional groups.
Scientific Research Applications
Methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is utilized in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism by which methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 1-aminocyclopropane-1-carboxylate hydrochloride: A closely related compound with a similar structure.
Ethyl 1-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride: Another derivative with an ethyl group instead of a methyl group.
Uniqueness: Methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride is unique due to its specific structural features, which influence its reactivity and biological activity. The presence of the aminoethyl group and the cyclopropane ring contribute to its distinct properties compared to similar compounds.
Properties
CAS No. |
2768332-26-7 |
---|---|
Molecular Formula |
C7H14ClNO2 |
Molecular Weight |
179.6 |
Purity |
95 |
Origin of Product |
United States |
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